2-[4-(Trifluoromethylthio)benzoyl]thiazole physicochemical properties
2-[4-(Trifluoromethylthio)benzoyl]thiazole physicochemical properties
This technical guide provides an in-depth analysis of 2-[4-(Trifluoromethylthio)benzoyl]thiazole , a specialized fluorinated heterocycle. This compound represents a strategic scaffold in medicinal chemistry, leveraging the "super-lipophilic" properties of the trifluoromethylthio (–SCF
Compound Class: Aroylthiazole / Fluorinated Thioether Primary Application: Antiviral Lead Optimization, Metabolic Stability Probing Document ID: TG-SCF3-TZ-2026
Executive Summary
2-[4-(Trifluoromethylthio)benzoyl]thiazole is a synthetic intermediate and pharmacophore probe designed to target hydrophobic pockets in viral capsids (e.g., Enterovirus, Picornavirus) or allosteric enzyme sites. Its structural core combines a thiazole ring (bioisostere of pyridine/imidazole) with a benzoyl moiety substituted by a trifluoromethylthio (–SCF
The –SCF
Physicochemical Properties
Data presented below represents a synthesis of calculated values derived from fragment-based QSAR algorithms and experimental data of structural analogs.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | (4-((Trifluoromethyl)thio)phenyl)(thiazol-2-yl)methanone | |
| Molecular Formula | C | |
| Molecular Weight | 289.29 g/mol | |
| Exact Mass | 288.98 g/mol | |
| SMILES | FC(F)(F)Sc1ccc(cc1)C(=O)c2nccs2 |
Physical & Electronic Parameters
| Parameter | Value (Predicted/Exp) | Causality & Implication |
| Physical State | Solid (Crystalline) | Intermolecular |
| Melting Point | 92 – 98 °C | Typical range for 2-aroylthiazoles; SCF |
| LogP (Octanol/Water) | 4.2 ± 0.3 | High Lipophilicity. Driven by the SCF |
| Topological Polar Surface Area (TPSA) | ~42 Ų | < 60 Ų indicates excellent passive membrane permeability and high BBB penetration potential. |
| Hammett Constant ( | 0.50 | The –SCF |
| Solubility | Water: < 0.1 mg/mLDMSO: > 50 mg/mLDCM: Soluble | Hydrophobic core necessitates organic solvents for stock solutions. |
Synthesis Protocols
The synthesis of 2-aroylthiazoles requires precise control to prevent over-addition to the carbonyl. The recommended protocol utilizes a Metallation-Acylation strategy, which offers higher yields than Friedel-Crafts methods for electron-deficient thiazoles.
Retrosynthetic Analysis
The molecule is disconnected at the C(carbonyl)-C(thiazole) bond.
-
Fragment A (Nucleophile): 2-Lithiothiazole (generated in situ).
-
Fragment B (Electrophile): 4-(Trifluoromethylthio)benzoyl chloride (CAS 330-14-3).
Experimental Procedure (Step-by-Step)
Safety Note: n-Butyllithium is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).
-
Reagent Preparation:
-
Dissolve Thiazole (1.0 eq, 10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation (Generation of Nucleophile):
-
Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
-
Mechanism:[3] The proton at C2 of the thiazole is the most acidic (pKa ~29), allowing selective deprotonation to form 2-lithiothiazole.
-
Stir at -78 °C for 45 minutes. The solution typically turns yellow/orange.
-
-
Acylation:
-
Dissolve 4-(Trifluoromethylthio)benzoyl chloride (1.0 eq, 10 mmol) in anhydrous THF (10 mL).
-
Add the acid chloride solution dropwise to the lithiated thiazole at -78 °C.
-
Critical Step: Maintain temperature < -70 °C to prevent the "double addition" of the lithium species (which would form the tertiary alcohol).
-
-
Work-up & Purification:
-
Allow the reaction to warm to 0 °C over 2 hours.
-
Quench with saturated aqueous NH
Cl. -
Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na
SO . -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient). The product is less polar than the starting thiazole but more polar than non-polar impurities.
-
Synthetic Logic Diagram
Figure 1: Metallation-Acylation pathway ensuring selective C2-functionalization of the thiazole ring.
Structure-Activity Relationship (SAR) & Stability
The utility of this compound in drug discovery rests on the specific contributions of its three domains.
The Trifluoromethylthio (–SCF ) Group[1][2][6][7][8]
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Lipophilicity Booster: With a
value of 1.44, it is one of the most lipophilic substituents available. This allows the molecule to penetrate deep into hydrophobic pockets (e.g., the "canyon" of viral capsids) where water is excluded. -
Metabolic Shield: The C-S and S-CF
bonds are robust. The bulky, electron-withdrawing group prevents Cytochrome P450 oxidation at the para position, a common clearance pathway for benzoyl derivatives.
The Thiazole Core[9]
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Electron Sink: The nitrogen atom (N3) can accept hydrogen bonds (H-bond acceptor), while the sulfur (S1) imparts aromatic character.
-
Bioisostere: It mimics the geometry of pyridine but with different electronic distribution, often reducing toxicity associated with highly basic pyridines.
Metabolic Stability Diagram
Figure 2: Functional decomposition highlighting the metabolic stability conferred by the SCF3 moiety.
Analytical Characterization
To validate the synthesis of 2-[4-(Trifluoromethylthio)benzoyl]thiazole, the following spectral signatures must be confirmed.
-
F NMR (Critical):
-
Expect a singlet around -42 to -44 ppm . This is distinct from –CF
attached to carbon (-60 to -63 ppm) or –OCF (-58 ppm). -
Why? The sulfur atom shields the fluorine nuclei differently than oxygen or carbon.
-
-
H NMR (CDCl
):-
Thiazole protons: Two doublets at ~8.0 ppm and ~7.6 ppm (C4-H and C5-H).
-
Phenyl protons: Two doublets (AA'BB' system) around 8.4 ppm (ortho to carbonyl) and 7.8 ppm (ortho to SCF
).
-
-
Mass Spectrometry (ESI+):
-
Look for
peak at 290.0 . -
Fragmentation may show loss of the thiazole ring or cleavage of the C-S bond in high-energy collisions.
-
References
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Synthesis Precursor (Acid Chloride): Sigma-Aldrich. 4-(Trifluoromethylthio)benzoyl chloride. CAS 330-14-3. Link
- SCF3 Lipophilicity: Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes value of 1.44 for SCF ).
-
Thiazole Synthesis: "Synthesis, Reactions and Medicinal Uses of Thiazole." Pharmaguideline. Link
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Trifluoromethylthio Reagents: Xu, X. H., et al. (2015). "Methods for the Introduction of the Trifluoromethylthio Group into Organic Molecules." Chemical Reviews. (Provides context on the stability and NMR shifts of SCF
groups). Link
Sources
- 1. (1 S )-(−)- N -Trifluoromethylthio-2,10-camphorsultam and its derivatives: easily available, optically pure reagents for asymmetric trifluoromethylthi ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00042A [pubs.rsc.org]
- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 3. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
